Triacetate

Übersicht

Beschreibung

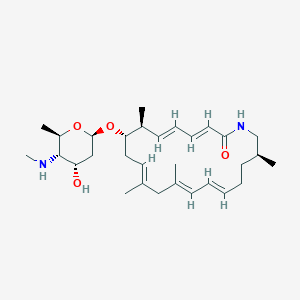

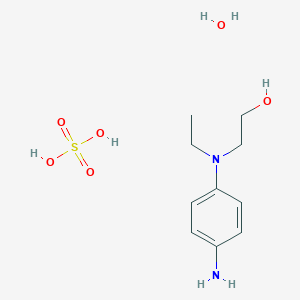

Triacetate, commonly referred to in the context of cellulose triacetate (CTA), is a derivative of cellulose that is synthesized through acetylation. It is known for its applications in the production of fibers and films due to its high crystallinity and good orientation properties . Triacetin, or glycerol triacetate, is another compound often associated with the term "triacetate" and is used as a plasticizer and food additive, as well as a potential fuel additive due to its synthesis from biodiesel by-products .

Synthesis Analysis

The synthesis of cellulose triacetate involves the acetylation of cellulose using acetic anhydride and toluene to produce highly crystalline samples . Triacetin can be synthesized by acetylating

Wissenschaftliche Forschungsanwendungen

Cosmetic and Industrial Applications

Triacetin, also known as Glyceryl Triacetate, has diverse applications in cosmetic formulations, functioning as a cosmetic biocide, plasticizer, and solvent. It is also commonly used as a carrier for flavors and fragrances. The safety assessment of triacetin in these applications has been thoroughly evaluated, indicating its non-toxic nature in various forms of exposure and its general recognition as safe (GRAS) by the FDA for use in human food ingredients (Fiume, 2003) (Andersen, 2003).

Green Chemistry and Synthesis

Triacetin has been successfully utilized in green chemistry, specifically in the synthesis of isoamyl acetate via the transesterification process. The use of triacetin not only acted as a green solvent but also facilitated product recovery, catalyst separation, recycling, and microwave-promoted heating, demonstrating its versatility and eco-friendly properties (Wolfson et al., 2009) (Wolfson et al., 2010).

Chiral Recognition and Chromatography

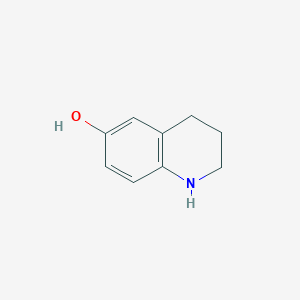

Cellulose triacetate has been widely recognized for its applications in chiral recognition, especially in high-performance liquid chromatography (HPLC). It has also shown potential in membrane science, such as reverse osmosis, microfiltration, and ultrafiltration. The innovation in using chiral additives for the formation of chiral stationary phases in HPLC demonstrates the material's capacity for extensive racemate separation and chiral resolution (Yuan et al., 2005).

Textile Industry Applications

The development of triacetate-containing functional fabrics showcases the material's cool-touch and cool-absorbent properties. This study emphasizes the potential of triacetate in creating high-performance, comfortable textiles by manipulating the blend ratio, fineness of the yarn, and structure of the fabric (Kim & Lee, 2018).

High-Performance Membranes

The performance of cellulose triacetate membranes in various applications, including dialysis, highlights its efficacy and reliability. The membrane's ability to provide a wide range of permeability and its recent improvements in sieving process, producing a uniform pore size distribution, indicates its potential for clinical advancements and long-term safety (Sunohara & Masuda, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

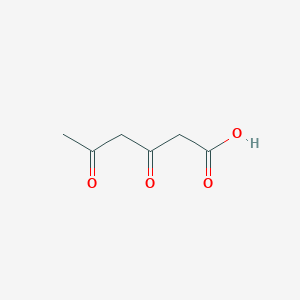

3,5-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175668 | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triacetate | |

CAS RN |

2140-49-0 | |

| Record name | 3,5-Dioxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)

![N-[2-Methoxy-5-(octadecanoylamino)phenyl]-2-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B134145.png)